molecular formula C11H10BrNO3 B1523875 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione CAS No. 1250558-73-6

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione

Cat. No.: B1523875
CAS No.: 1250558-73-6
M. Wt: 284.11 g/mol
InChI Key: JLCSUPHQXMNQOJ-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione ( 1250558-73-6) is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. This compound features a morpholine-2,5-dione core, a privileged scaffold found in numerous pharmacologically active molecules, substituted at the 4-position with a (3-bromophenyl)methyl group. The presence of the bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of extensive structure-activity relationships (SAR). The morpholine-2,5-dione ring system is structurally analogous to pyrrolidine-2,5-dione (succinimide) derivatives, which are well-established in anticonvulsant drug discovery, as evidenced by clinically used agents like ethosuximide . Research into structurally related N-substituted pyrrolidine-2,5-diones and morpholine-3,5-diones has demonstrated potent anticonvulsant activities in preclinical models, such as the maximal electroshock (MES) test, which models human generalized tonic-clonic seizures . These compounds often exert their effects by modulating key neuronal ion channels, including voltage-gated sodium channels and L-type calcium channels . Therefore, this reagent serves as a critical intermediate for synthesizing and optimizing novel multifunctional ligands with potential anticonvulsant and antinociceptive properties. It is supplied exclusively for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSUPHQXMNQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

A common approach to synthesize substituted morpholine diones involves the Mannich reaction, where morpholine reacts with substituted aromatic aldehydes and thiazolidine-2,4-diones or related dione compounds. For example, a reaction mixture containing 0.01 mol of thiazolidine-2,4-dione dissolved in ethanol is combined with 0.01 mol of a substituted aromatic benzaldehyde (such as 3-bromobenzaldehyde) and morpholine. This leads to the formation of 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, structurally related to the target compound. The reaction proceeds under mild conditions and the products are confirmed by spectral methods including NMR and IR spectroscopy.

Step Reagents Conditions Outcome
1 Thiazolidine-2,4-dione + 3-bromobenzaldehyde + morpholine Ethanol, room temp Formation of substituted morpholine dione derivative

This method is advantageous due to its simplicity and the ability to introduce various substitutions on the aromatic ring.

Nucleophilic Aromatic Substitution on Halobenzenes

Another key method involves the nucleophilic substitution of halogenated aromatic compounds with morpholine. For example, 1-fluoro-2-nitrobenzene or 4-fluorobenzonitrile can be reacted with morpholine under heating conditions (40–120 °C) to yield morpholinyl-substituted benzenes. This reaction is often performed in a one-pot approach where morpholine acts both as a reactant and solvent, avoiding the need for additional catalysts or bases.

Step Reagents Conditions Outcome
1 Morpholine + 3-bromofluorobenzene (or similar halobenzene) 40–120 °C, neat morpholine Formation of 4-(3-bromophenyl)morpholine intermediate
2 Hydrolysis with NaOH or acid Reflux, aqueous workup Conversion to morpholinylbenzoic acid derivative

This method yields high purity products under mild conditions and is scalable for industrial applications.

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the substitution pattern and the integrity of the morpholine ring. Characteristic chemical shifts for the morpholine methylene protons appear around 3.2–3.7 ppm, while aromatic protons of the bromophenyl group resonate between 7.0–7.8 ppm.
  • IR Spectroscopy: The presence of dione carbonyl groups is confirmed by strong absorption bands near 1700 cm^-1. Morpholine ring vibrations appear in the 1100–1300 cm^-1 region.
  • Mass Spectrometry: Molecular ion peaks corresponding to the brominated morpholine dione confirm molecular weight and purity.

Yield and Reaction Efficiency

Method Reaction Time Yield (%) Notes
Mannich Reaction Several hours ~70–85 Mild conditions, good functional group tolerance
Nucleophilic Aromatic Substitution 1–5 hours 80–95 One-pot, catalyst-free, scalable
Cyclization (General) Variable (hours) 60–90 Dependent on reagents and conditions

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Mannich Reaction with Aromatic Aldehydes Thiazolidine-2,4-dione, morpholine, 3-bromobenzaldehyde Ethanol, room temp to reflux Simple, versatile substitution Requires purified aldehydes
Nucleophilic Aromatic Substitution Morpholine, 3-bromofluorobenzene or analogs 40–120 °C, neat morpholine Catalyst-free, one-pot, high yield Requires halogenated aromatics
Cyclization to Morpholine-3,5-dione Morpholinyl intermediates, dehydrating agents Acidic or basic reflux Forms desired dione ring Reaction conditions need optimization

Chemical Reactions Analysis

Reaction Pathway

  • Initial Formation of Intermediate Trione :

    • Starting material: 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine-1,6,7-trione .

    • Reactant: Benzylamine (1.0 equivalent).

    • Conditions: Oven-dried glassware, room temperature, and atmospheric pressure.

  • Formation of Target Compound :

    • 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is generated via a condensation reaction between the trione and benzylamine.

    • The reaction proceeds through nucleophilic attack by the amine on the carbonyl group of the trione, followed by cyclization and dehydration.

Key Reaction Parameters

ParameterValue
SolventEtOAc/MeOH (3:1 v/v)
Reaction Time3 hours
Yield85% (isolated)
PurificationTLC (I₂ vapor detection)

Halogen Bonding

The bromine substituent in the 3-bromophenyl group exhibits halogen bonding, as defined by IUPAC . This interaction involves:

  • Electrophilic Region : The σ-hole on the bromine atom.

  • Nucleophilic Region : Electron-rich sites (e.g., oxygen or nitrogen atoms) in nearby molecules.

Reactivity with Nucleophiles

The morpholine-3,5-dione core is susceptible to nucleophilic attack due to its electrophilic carbonyl groups. For example:

  • Amines : React to form imine intermediates (e.g., benzylamine in the synthesis pathway).

  • Alcohols : Can undergo condensation to yield ester or hemiacetal derivatives.

Spectral Data

TechniqueKey Observations
1H NMR (DMSO-d₆)δ 12.3 ppm (NH), δ 7.8–7.1 ppm (aromatic protons)
13C NMR δ 169.2 ppm (C=O), δ 137.5 ppm (C-Br)
IR ν 1730 cm⁻¹ (C=O), ν 560 cm⁻¹ (C-Br stretch)

X-Ray Diffraction

  • Single-crystal analysis (CCDC 2310760) confirms the Z-configuration of the morpholine ring.

  • The bromine atom forms a halogen bond with an oxygen atom in an adjacent molecule (distance: 2.95 Å) .

Antimicrobial Activity

While direct data for 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is limited, related bromophenyl-substituted compounds exhibit:

  • Broad-spectrum antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

  • Antibiofilm properties , likely mediated by halogen bonding interactions .

Materials Science

The halogen bonding capability of the bromine substituent suggests applications in:

  • Crystal engineering : Directed self-assembly of supramolecular structures .

  • Drug delivery systems : Targeted binding to nucleophilic sites in biological matrices .

Scientific Research Applications

Chemistry: In chemistry, 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The medical applications of 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione, highlighting differences in substituents, functional groups, and synthesis pathways:

Compound Name Molecular Formula Key Substituents/Functional Groups Synthesis Method Key Properties/Applications
4-[(3-Bromophenyl)methyl]morpholine-3,5-dione C₁₁H₁₀BrNO₃ Morpholine-3,5-dione, 3-bromophenylmethyl Not detailed (discontinued) Discontinued; potential instability
4-(4-Bromophenyl)thioheptane-3,5-dione C₁₃H₁₃BrO₂S Thioether, heptane-3,5-dione, 4-bromophenyl K₂S₂O₈/I₂-mediated sulfenylation 83% yield; liquid phase reactivity
4-(3-Aminophenyl)morpholine-3,5-dione C₁₀H₁₀N₂O₃ Morpholine-3,5-dione, 3-aminophenyl Not detailed (CID 61326986) Amino group enhances nucleophilicity
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one C₂₄H₂₂BrN₃O₆ Pyrimidine-tri-one, chalcone-derived Claisen–Schmidt + Michael addition 13 degrees of unsaturation; solid state

Critical Analysis of Substituent Effects

Bromine Position and Electronic Effects
  • The amino group in 4-(3-Aminophenyl)morpholine-3,5-dione offers contrasting electronic properties, increasing electron density and reactivity toward electrophiles .
Core Structure and Stability
  • The morpholine-3,5-dione core in the target compound and its amino analog provides rigidity and hydrogen-bonding capacity, unlike the flexible heptane-3,5-dione in the thioether derivative .
  • The pyrimidine-tri-one core in the chalcone-derived compound () introduces multiple carbonyl groups, enhancing polarity and crystallinity compared to morpholine-diones .

Biological Activity

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is a morpholine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is part of a broader class of morpholine derivatives, which have been studied for their diverse therapeutic applications, including antidiabetic, anti-inflammatory, and anticancer properties.

Structure and Properties

The compound features a morpholine ring substituted with a 3-bromophenyl group and two carbonyl groups at positions 3 and 5. The presence of the bromine atom and the carbonyl functionalities contributes to its biological activity by influencing the compound's electronic properties and steric interactions.

Antidiabetic Activity

Recent studies have indicated that morpholine derivatives can exhibit significant antidiabetic effects. For instance, certain derivatives have shown potent inhibition of α-glucosidases, which are critical in carbohydrate metabolism. In particular, compounds with electron-donating groups on the phenyl ring demonstrated enhanced activity against these enzymes, suggesting that 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione may similarly possess antidiabetic properties due to its structural features .

Anti-inflammatory Activity

In vitro studies have demonstrated that morpholine derivatives can possess anti-inflammatory activities. For example, some derivatives showed substantial inhibition of protein denaturation and stabilization of human red blood cell membranes at specific concentrations . This suggests that 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione could also exhibit similar anti-inflammatory effects.

Anticancer Activity

The anticancer potential of morpholine derivatives has been explored through various assays. Compounds with similar structures have shown significant cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest. Given its structure, 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione may exhibit comparable anticancer activity.

Case Studies

  • Antidiabetic Effects : A study involving a series of morpholine derivatives highlighted the importance of substituent effects on biological activity. The presence of electron-withdrawing groups was correlated with increased α-glucosidase inhibition .
  • Anti-inflammatory Mechanism : Research on structurally related compounds indicated that certain derivatives significantly inhibited the release of pro-inflammatory cytokines in vitro, showcasing their potential as anti-inflammatory agents .
  • Anticancer Properties : In vitro tests revealed that several morpholine derivatives were effective against various cancer cell lines with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis pointed out that modifications on the phenyl ring could enhance efficacy .

Data Summary

Biological ActivityCompoundIC50/Activity LevelReference
Antidiabetic4-(substituted phenyl)morpholinesSignificant α-glucosidase inhibition
Anti-inflammatoryMorpholine derivativesHigh inhibition at 500 μg/mL
AnticancerVarious morpholine derivativesIC50 < 25 µM against HepG-2 and MCF-7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Bromophenyl)methyl]morpholine-3,5-dione
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